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Compound of Interest

Compound Name: SHO1122147

Cat. No.: B15574463 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
SHO1122147 is a novel investigational small molecule identified as a potent modulator of

triglyceride (TG) metabolism. These application notes provide an overview of its mechanism of

action and detailed protocols for its use in studying the cellular and physiological processes

governing lipid homeostasis. Based on preliminary studies with analogous compounds,

SHO1122147 is proposed to act as a calcium channel blocker, influencing both the intestinal

secretion of chylomicrons and the hepatic uptake of very-low-density lipoproteins (VLDL). This

makes it a valuable tool for researchers in the fields of metabolic disease, cardiovascular

research, and drug development.

Mechanism of Action
SHO1122147 is hypothesized to exert its effects on triglyceride levels through a dual

mechanism:

Inhibition of Intestinal Chylomicron Secretion: By acting as a calcium antagonist,

SHO1122147 is thought to interfere with the assembly and secretion of chylomicrons from

intestinal enterocytes. This leads to a reduction in the post-prandial influx of dietary

triglycerides into the circulation.
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Enhancement of Hepatic VLDL Uptake: SHO1122147 may also promote the clearance of

triglyceride-rich lipoproteins from the bloodstream by increasing their uptake by the liver.

This dual action makes SHO1122147 a compelling tool for dissecting the complex pathways of

triglyceride metabolism.

Data Presentation
Table 1: In Vitro Effects of an Analogous Compound (AE0047) on Triglyceride and

Apolipoprotein B Secretion in Caco-2 Cells

Concentration (M)
Inhibition of 14C-Triglyceride Secretion
(%)

10-6 Data not available

10-5 Significant Inhibition

Data derived from studies on the analogous compound AE0047. Caco-2 cells were treated with

14C-oleic acid on the apical side, and the secretion of 14C-triglycerides on the basolateral side

was measured.[1]

Table 2: In Vivo Effects of an Analogous Compound (AE0047) on Plasma Lipid Levels in Obese

Zucker Rats

Treatment
Group
(mg/kg/day
for 7 days)

Change in
Plasma
Triglyceride

Change in
TG-Rich
Lipoprotein
s

Change in
HDL
Cholesterol

Change in
Total
Cholesterol

Change in
LDL
Cholesterol

3

Dose-

dependent

decrease

Dose-

dependent

decrease

Increased No change No change

10

Dose-

dependent

decrease

Dose-

dependent

decrease

Increased No change No change
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Data from oral administration of the analogous compound AE0047 to obese Zucker rats.[1]

Experimental Protocols
Protocol 1: In Vitro Inhibition of Triglyceride Secretion in
Caco-2 Cells
Objective: To determine the effect of SHO1122147 on the secretion of newly synthesized

triglycerides from a human intestinal cell line.

Materials:

Caco-2 cells

Transwell inserts (e.g., 0.4 µm pore size)

DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

14C-oleic acid

SHO1122147 (dissolved in a suitable vehicle, e.g., DMSO)

Scintillation counter and scintillation fluid

Lysis buffer (e.g., RIPA buffer)

BCA protein assay kit

Methodology:

Seed Caco-2 cells on Transwell inserts and culture until a differentiated monolayer is formed

(typically 18-21 days).

Prepare a stock solution of SHO1122147 in the chosen vehicle.

On the day of the experiment, wash the cells with serum-free DMEM.

Add fresh serum-free DMEM containing 14C-oleic acid to the apical side of the Transwell

inserts.
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To the basolateral side, add serum-free DMEM containing various concentrations of

SHO1122147 or vehicle control.

Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

After incubation, collect the media from the basolateral compartment.

Extract lipids from the basolateral media and measure the amount of 14C-labeled

triglycerides using a scintillation counter.

Lyse the cells from the Transwell inserts and determine the total protein concentration using

a BCA assay for normalization.

Calculate the percentage inhibition of triglyceride secretion for each concentration of

SHO1122147 compared to the vehicle control.

Protocol 2: In Vitro VLDL Uptake Assay in HepG2 Cells
Objective: To assess the effect of SHO1122147 on the uptake of VLDL by a human hepatocyte

cell line.

Materials:

HepG2 cells

Collagen-coated culture plates

DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

125I-labeled VLDL

SHO1122147 (dissolved in a suitable vehicle, e.g., DMSO)

Gamma counter

Lysis buffer (e.g., RIPA buffer)

BCA protein assay kit
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Methodology:

Seed HepG2 cells on collagen-coated plates and allow them to adhere and grow to a

confluent monolayer.

Prepare a stock solution of SHO1122147 in the chosen vehicle.

On the day of the experiment, wash the cells with serum-free DMEM.

Pre-incubate the cells with serum-free DMEM containing various concentrations of

SHO1122147 or vehicle control for a defined period (e.g., 1 hour).

Add 125I-labeled VLDL to the media and incubate for a further period (e.g., 2-4 hours) at

37°C.

After incubation, wash the cells extensively with cold PBS to remove unbound VLDL.

Lyse the cells and measure the amount of internalized 125I-VLDL using a gamma counter.

Determine the total protein concentration of the cell lysates using a BCA assay for

normalization.

Calculate the change in VLDL uptake for each concentration of SHO1122147 compared to

the vehicle control.
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Caption: Proposed dual mechanism of action of SHO1122147.
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Seed Caco-2 cells on Transwell inserts

Differentiate for 18-21 days

Wash with serum-free DMEM

Add 14C-oleic acid (Apical) Add SHO1122147/Vehicle (Basolateral)
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Caption: Workflow for in vitro triglyceride secretion assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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